6-Bromo-N-(pyridin-4-YL)pyridin-2-amine
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Overview
Description
6-Bromo-N-(pyridin-4-YL)pyridin-2-amine is a heterocyclic organic compound that features a bromine atom and two pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-(pyridin-4-YL)pyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions, where the reaction conditions are optimized for high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-(pyridin-4-YL)pyridin-2-amine undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using sodium borohydride (NaBH4) or other reducing agents.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: mCPBA in an organic solvent like dichloromethane.
Reduction: NaBH4 in ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-Bromo-N-(pyridin-4-YL)pyridin-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Bromo-N-(pyridin-4-YL)pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-pyridinecarboxaldehyde
- 6-Bromo-N-ethyl-pyridin-2-amine
- 4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide
Uniqueness
6-Bromo-N-(pyridin-4-YL)pyridin-2-amine is unique due to its dual pyridine ring structure and the presence of a bromine atom, which imparts distinct chemical reactivity and potential for diverse applications. Compared to similar compounds, it offers a versatile platform for further functionalization and exploration in various scientific domains.
Properties
Molecular Formula |
C10H8BrN3 |
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Molecular Weight |
250.09 g/mol |
IUPAC Name |
6-bromo-N-pyridin-4-ylpyridin-2-amine |
InChI |
InChI=1S/C10H8BrN3/c11-9-2-1-3-10(14-9)13-8-4-6-12-7-5-8/h1-7H,(H,12,13,14) |
InChI Key |
BQXCKUBYOWBPEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)NC2=CC=NC=C2 |
Origin of Product |
United States |
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